molecular formula C17H22N2O4 B2565239 1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene CAS No. 890643-78-4

1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene

Cat. No. B2565239
CAS RN: 890643-78-4
M. Wt: 318.373
InChI Key: ZPMZCAYJNVYVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation reaction of acylpyrazolones with other reagents . For instance, 3,5-dimethylpyrazole can be synthesized by the condensation of acetylacetone and hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazole ring, which is a five-membered aromatic heterocycle. Pyrazoles are known for their tautomerism, which may influence their reactivity .


Chemical Reactions Analysis

Pyrazole derivatives are known for their reactivity and are often used as starting materials for the preparation of more complex heterocyclic systems .

Scientific Research Applications

Acetylation and Methoxybenzene Derivatives

  • Chemical Synthesis and Transformations : Acetylation plays a critical role in modifying the chemical properties of benzene derivatives, facilitating the synthesis of complex organic molecules. For example, the cleavage of the methylenedioxy ring in aromatic compounds with N-sodium benzyloxide-benzyl alcohol in dimethyl sulfoxide has been shown to produce 3-hydroxybenzene derivatives, indicating the importance of acetyl groups in regioselective cleavage and synthesis of hydroxybenzene derivatives (Kobayashi et al., 1982).

  • Biological Activities : Compounds similar to 1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene, particularly those involving acetyl and methoxy groups, have been explored for their biological activities. For instance, the synthesis of pyrazoline derivatives by introducing the beta-methoxyacrylate pharmacophore into 1-acetyl-3,5-diarylpyrazoline scaffold has shown potential for fungicidal and insecticidal activities, suggesting that compounds with acetyl and methoxy groups could have applications in medicinal and agricultural chemistry (Zhao et al., 2008).

  • Material Science Applications : In the field of material science, the electrosynthesis and characterization of polymers derived from methoxybenzene compounds, such as poly(1,3-dimethoxybenzene), have been explored. These materials exhibit unique electrical conductivity and structural properties, indicating the utility of methoxybenzene derivatives in developing new materials for electronic applications (Martínez et al., 1998).

properties

IUPAC Name

1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-11-7-12(2)19(18-11)9-15(21)10-23-16-6-5-14(13(3)20)8-17(16)22-4/h5-8,15,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMZCAYJNVYVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=C(C=C(C=C2)C(=O)C)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.